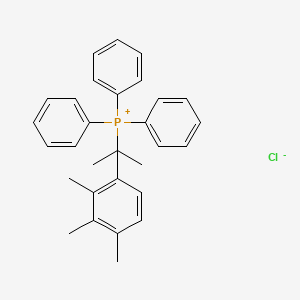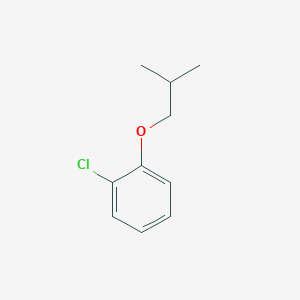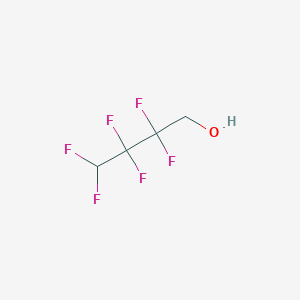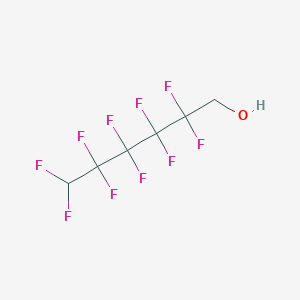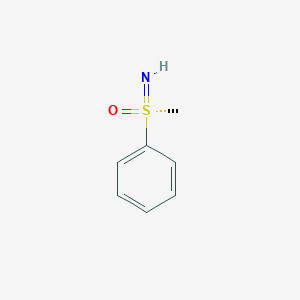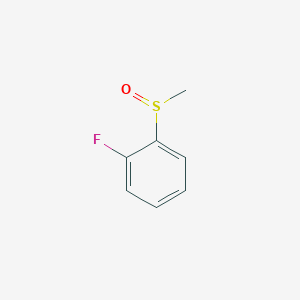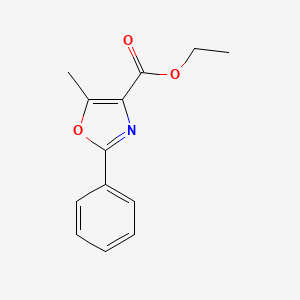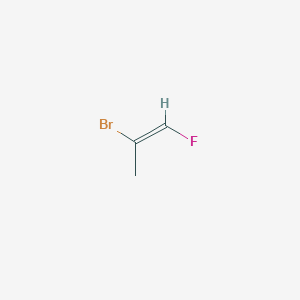
1-Propene, 2-bromo-1-fluoro-, (E)-
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-Propene, 2-bromo-1-fluoro-, (E)- can be achieved through several methods. One common approach involves the halogenation of propene. The reaction typically involves the addition of bromine and fluorine to the double bond of propene under controlled conditions. Industrial production methods may involve the use of specific catalysts and reaction conditions to optimize yield and purity.
Analyse Chemischer Reaktionen
1-Propene, 2-bromo-1-fluoro-, (E)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles, leading to the formation of different products.
Elimination Reactions: The compound can undergo elimination reactions to form propene or other alkenes.
Oxidation and Reduction Reactions: Depending on the reagents and conditions, the compound can be oxidized or reduced to form different products.
Common reagents used in these reactions include hydroxide ions for elimination reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Propene, 2-bromo-1-fluoro-, (E)- has several scientific research applications:
Biology and Medicine: The compound can be used in the synthesis of biologically active molecules, potentially leading to the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and fluorinated compounds.
Wirkmechanismus
The mechanism of action of 1-Propene, 2-bromo-1-fluoro-, (E)- involves its reactivity with various nucleophiles and bases. In substitution reactions, the bromine or fluorine atoms are replaced by other nucleophiles, while in elimination reactions, the compound loses a hydrogen atom and a halogen atom to form an alkene. The molecular targets and pathways involved depend on the specific reaction and conditions.
Vergleich Mit ähnlichen Verbindungen
1-Propene, 2-bromo-1-fluoro-, (E)- can be compared with other halogenated alkenes, such as:
1-Propene, 2-chloro-1-fluoro-, (E)-: Similar structure but with a chlorine atom instead of bromine.
1-Propene, 2-bromo-1-chloro-, (E)-: Contains both bromine and chlorine atoms.
1-Propene, 2-fluoro-1-iodo-, (E)-: Contains fluorine and iodine atoms.
The uniqueness of 1-Propene, 2-bromo-1-fluoro-, (E)- lies in its specific combination of bromine and fluorine atoms, which imparts distinct chemical properties and reactivity compared to other halogenated alkenes.
Eigenschaften
IUPAC Name |
(E)-2-bromo-1-fluoroprop-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrF/c1-3(4)2-5/h2H,1H3/b3-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAXRWUGDYABTA-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CF)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\F)/Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



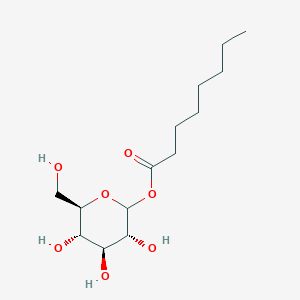
![N-[4-[2-nitro-4-(trifluoromethyl)phenyl]sulfonylphenyl]acetamide](/img/structure/B3042387.png)
